2-amino-1H-benzo[g]quinazolin-4-one
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Overview
Description
2-amino-1H-benzo[g]quinazolin-4-one is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various fields of science and industry
Chemical Reactions Analysis
2-amino-1H-benzo[g]quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can react with carboxylic acids to form amides, carbamates, and ureas .
Scientific Research Applications
2-amino-1H-benzo[g]quinazolin-4-one has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and the conversion of alcohols into esters In biology, it is utilized in the study of enzyme mechanisms and protein interactionsIndustrially, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 2-amino-1H-benzo[g]quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as a catalyst in certain reactions, facilitating the conversion of substrates into products. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-amino-1H-benzo[g]quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups, such as carbonyldiimidazole and methanesulfonic anhydride. These compounds share some chemical properties but differ in their specific applications and reactivity. For instance, carbonyldiimidazole is commonly used in peptide synthesis, while methanesulfonic anhydride is used in the mesylation of alcohols .
Properties
IUPAC Name |
2-amino-1H-benzo[g]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-12-14-10-6-8-4-2-1-3-7(8)5-9(10)11(16)15-12/h1-6H,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBGAMXFAYZTEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N=C(N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N=C(N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.